(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a thiazole ring fused with a benzene ring, substituted with fluorine and methyl groups, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluoro-3-methylbenzoic acid, under acidic conditions.
Introduction of the pivalamide group: The benzo[d]thiazole intermediate is then reacted with pivaloyl chloride in the presence of a base, such as triethylamine, to form the desired pivalamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, such as pesticides or herbicides, due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide depends on its specific application. For example:
Antimicrobial activity: It may inhibit bacterial or fungal growth by interfering with essential cellular processes, such as protein synthesis or cell wall formation.
Anticancer activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell survival and growth.
Comparison with Similar Compounds
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide can be compared with other benzo[d]thiazole derivatives, such as:
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide: Similar structure but with chlorine substituents instead of fluorine, which may affect its reactivity and biological activity.
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure but with an acetamide group instead of a pivalamide group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. The compound features a benzo[d]thiazole moiety, which is known for its potential therapeutic applications, particularly in oncology and neuropsychology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Benzo[d]thiazole core : This structure contributes to the compound's biological activity.
- Difluoro substituents : Located at positions 4 and 6, these enhance the compound's pharmacological properties.
- Pivalamide functional group : This moiety is believed to improve solubility and bioavailability.
Molecular Information
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H14F2N2S |
Molecular Weight | 318.36 g/mol |
CAS Number | 868375-18-2 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit tumor growth and proliferation in various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced cell viability in multiple cancer types, with an IC50 range indicating potent activity against specific cell lines (e.g., HCC827 and NCI-H358) .
The mechanism by which this compound exerts its effects involves:
- DNA Interaction : Studies suggest that it binds to DNA, particularly within the minor groove, influencing cellular processes related to proliferation .
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and proliferation pathways.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting potential neuroprotective effects . The compound's structural features may allow it to interact with neuroreceptors or enzymes associated with neurodegenerative diseases.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-4,6-difluorobenzothiazole | Contains difluorobenzothiazole core | Antimicrobial and anticancer activities |
N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | Benzothiazole derivative | Potential anti-inflammatory properties |
4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine | Similar imine structure | Investigated for neuroprotective effects |
This table highlights the diversity in biological activities among compounds sharing structural elements with this compound.
Study 1: Antitumor Activity Assessment
In a recent study assessing various benzothiazole derivatives, this compound was found to exhibit superior antitumor effects compared to other derivatives tested. The study utilized both 2D and 3D culture models to evaluate efficacy. Results indicated a more pronounced effect in 2D cultures, suggesting that environmental factors may influence the compound's effectiveness .
Study 2: Neuroprotective Potential
Another investigation explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results showed that it could significantly reduce markers of oxidative stress in neuronal cell lines, indicating promise for further development in treating neurodegenerative conditions .
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2OS/c1-13(2,3)11(18)16-12-17(4)10-8(15)5-7(14)6-9(10)19-12/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKUSZAYPINIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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